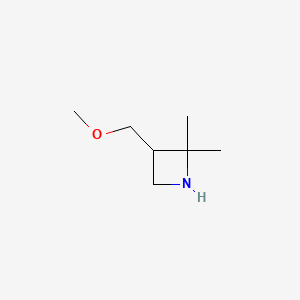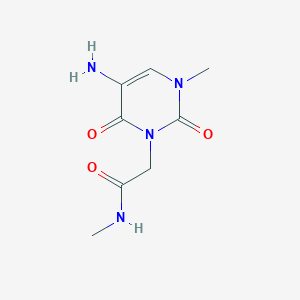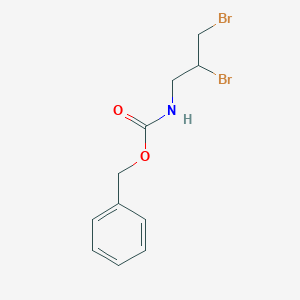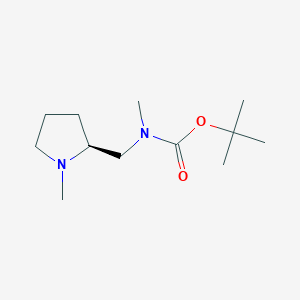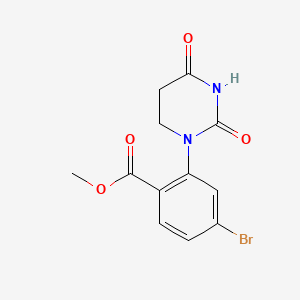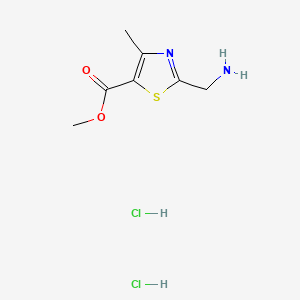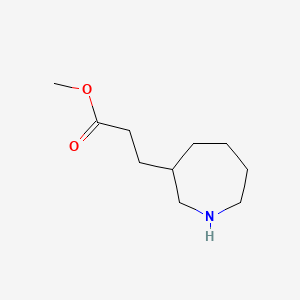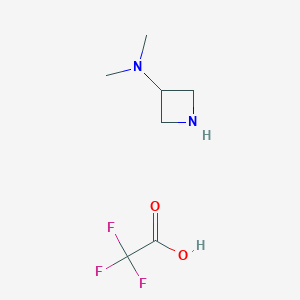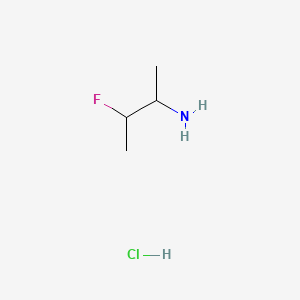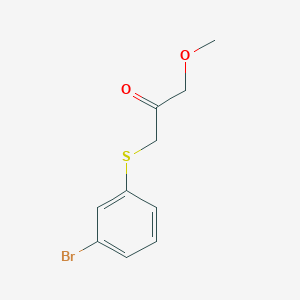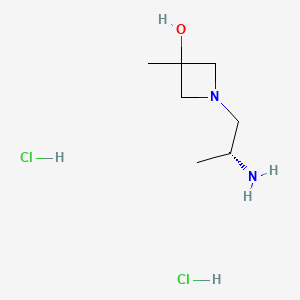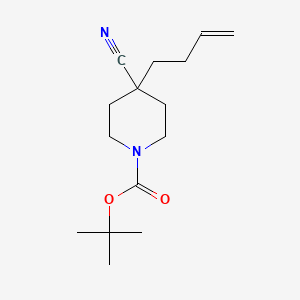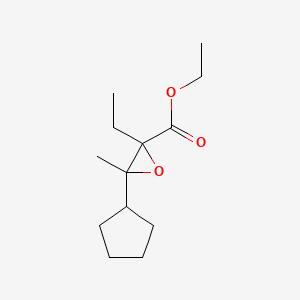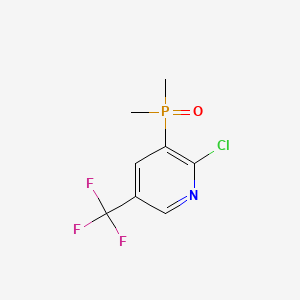
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, dimethylphosphoryl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative using a trifluoromethylating agent under specific reaction conditions . The chloro and dimethylphosphoryl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Trifluoromethylation Reactions: The trifluoromethyl group can be involved in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyridine derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphorus atom.
Aplicaciones Científicas De Investigación
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The chloro, dimethylphosphoryl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 2-Chloro-3-(dimethylphosphoryl)pyridine
- 3-(Dimethylphosphoryl)-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8ClF3NOP |
|---|---|
Peso molecular |
257.58 g/mol |
Nombre IUPAC |
2-chloro-3-dimethylphosphoryl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,1-2H3 |
Clave InChI |
MLUBTURKQFGMDL-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


